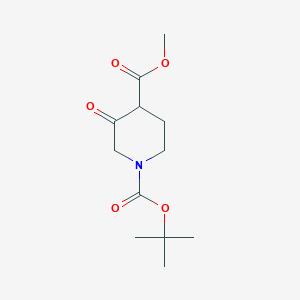
Methyl N-Boc-3-Oxopiperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting from easily obtainable reagents. For example, tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate was prepared through a nine-step reaction, including hydrogenation, Boc protection, methylation, and other steps, showcasing the complexity and the multi-step nature of synthesizing such compounds (Wang et al., 2008). Similarly, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, another closely related compound, was synthesized from 4-methylpyridinium, indicating the diversity of starting materials and steps involved in these syntheses (Chen Xin-zhi, 2011).
Molecular Structure Analysis
Methyl N-Boc-3-Oxopiperidine-4-carboxylate and related compounds often exhibit complex structural features, including stereochemistry and conformational preferences. For instance, the study of the crystal structure and NMR data of similar compounds reveals insights into their molecular configurations, keto-enol tautomerism, and isomerism (Fernández et al., 1992; Fernández et al., 1993).
Chemical Reactions and Properties
The chemical reactivity of Methyl N-Boc-3-Oxopiperidine-4-carboxylate includes a range of transformations, such as lactamization, which is a key step in the synthesis of related compounds (Aurell et al., 2014). Additionally, its reactivity towards spirocyclization and cyclopropanation has been exploited in synthesizing structurally complex and biologically relevant molecules (Limbach et al., 2008).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Novel Heterocyclic Amino Acids
- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used in the synthesis of novel heterocyclic amino acids. These amino acids are developed and regioselectively synthesized in their N-Boc protected ester form for achiral and chiral building blocks .
- Methods of Application: The synthesis involves converting piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids to the corresponding β-keto esters, which are then treated with N, N-dimethylformamide dimethyl acetal .
- Results or Outcomes: The structures of the novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .
2. Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine
- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used in the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine, an anti-tumor drug chiral intermediate .
- Methods of Application: The synthesis uses the environmentally friendly whole cell of biocatalyst pichia pastoris SIT2014 .
- Results or Outcomes: The final biocatalytic reduction yield was improved to 85.4%, and the ee value of the obtained reduction product (S)-N-Boc-3-hydroxypiperidine was over 99% .
3. Synthesis of Fused Pyrimidines
- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used as a reagent in the synthesis of fused pyrimidines as histamine H4 receptor antagonists .
- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .
- Results or Outcomes: The synthesized fused pyrimidines act as histamine H4 receptor antagonists .
4. Synthesis of Heterocycles
- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is also used as a reagent in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit for pharmaceutical use as mGluR1 antagonists for treatment of migraine .
- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .
- Results or Outcomes: The synthesized heterocycles act as mGluR1 antagonists for treatment of migraine .
5. Synthesis of Spirorifamycins
- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used in the synthesis of spirorifamycins containing a piperidine ring structure .
- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .
- Results or Outcomes: The synthesized spirorifamycins contain a piperidine ring structure .
6. Synthesis of Fused Pyrimidines
- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used as a reagent in the synthesis of fused pyrimidines as histamine H4 receptor antagonists .
- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .
- Results or Outcomes: The synthesized fused pyrimidines act as histamine H4 receptor antagonists .
7. Synthesis of Heterocycles
- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is also used as a reagent in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit for pharmaceutical use as mGluR1 antagonists for treatment of migraine .
- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .
- Results or Outcomes: The synthesized heterocycles act as mGluR1 antagonists for treatment of migraine .
8. Synthesis of Spirorifamycins
- Summary of Application: Methyl N-Boc-3-Oxopiperidine-4-carboxylate is used in the synthesis of spirorifamycins containing a piperidine ring structure .
- Methods of Application: The synthesis involves the use of Methyl N-Boc-3-Oxopiperidine-4-carboxylate as a starting material .
- Results or Outcomes: The synthesized spirorifamycins contain a piperidine ring structure .
Safety And Hazards
This compound is labeled with the GHS symbols GHS07 and GHS03, indicating that it can cause skin irritation, serious eye irritation, and may intensify fire; oxidizer . Precautionary measures include avoiding causing sparks or flames, handling while wearing protective gloves/eye protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 4-O-methyl 3-oxopiperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-8(9(14)7-13)10(15)17-4/h8H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZLAUYYGDJPEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441151 |
Source


|
| Record name | 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-Boc-3-Oxopiperidine-4-carboxylate | |
CAS RN |
220223-46-1 |
Source


|
| Record name | 1-tert-Butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

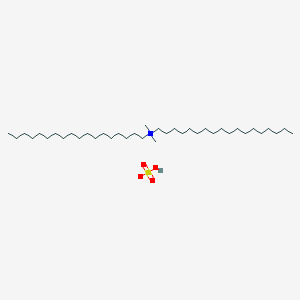

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)
![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)
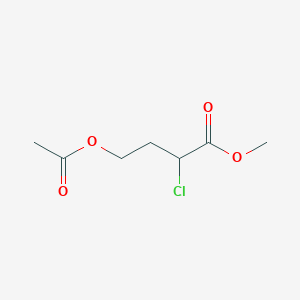
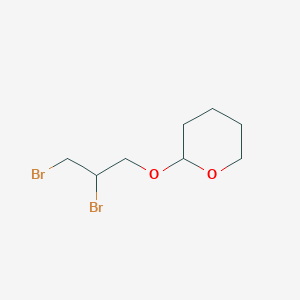
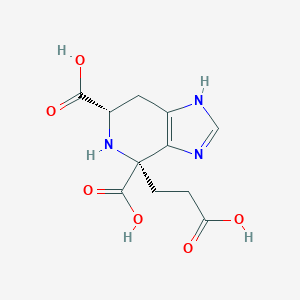
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)

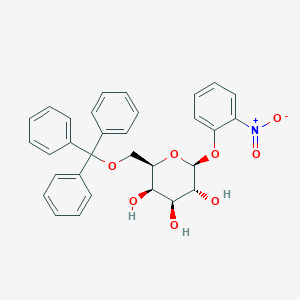
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
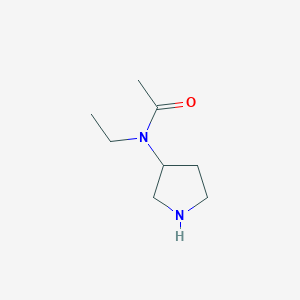
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)